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Introduction to Voxtalisib and Therapeutic Significance

Voxtalisib (also known as SAR245409 or XL765) is an investigational dual pan-Class I PI3K and mTOR

inhibitor that represents a significant advancement in targeted cancer therapy. This small molecule

compound exerts its anti-tumor effects by simultaneously inhibiting both phosphoinositide 3-kinase (PI3K)

and the mechanistic target of rapamycin (mTOR) through competitive binding to their specific adenosine

triphosphate (ATP) catalytic domains [1] [2]. Voxtalisib demonstrates potent inhibition across PI3K isoforms

with IC₅₀ values of 39 nM (PI3Kα), 113 nM (PI3Kβ), 43 nM (PI3Kδ), and 9 nM (PI3Kγ), while also

effectively inhibiting mTOR with an IC₅₀ of 157 nM [2]. The compound mediates its therapeutic activity

primarily by inhibiting tumor angiogenesis and inducing caspase-dependent apoptosis in cancer cells, with

demonstrated efficacy across various malignancies including melanoma, lymphoma, glioblastoma, breast

cancer, and other solid tumors [1] [2].

The pharmacological significance of voxtalisib extends beyond oncology, with recent research revealing

potent antiviral activity against enterovirus 71 through downregulation of host RAN protein and restoration

of IFN-STAT signaling [3]. As a dual-pathway inhibitor, voxtalisib occupies a unique therapeutic position by

potentially overcoming the compensatory activation mechanisms that often limit the efficacy of single-

pathway inhibitors [2] [4]. The compound has shown promising clinical activity across multiple phase I
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studies, both as monotherapy and in combination regimens, with manageable safety profiles observed in

patients with advanced solid tumors and lymphomas [2] [4].

Analytical Methodology for Voxtalisib Quantification

UPLC-MS/MS Technology Overview

The quantitative analysis of voxtalisib in biological matrices necessitates highly sensitive and specific

analytical methods due to the compound's low therapeutic concentrations and complex metabolic profile.

Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) has emerged as

the gold standard technique for voxtalisib quantification, offering superior sensitivity, selectivity, and rapid

analysis times compared to conventional HPLC methods [1] [5]. This technology leverages the separation

power of UPLC with sub-2μm particle columns coupled with the exceptional detection capabilities of triple-

quadrupole mass spectrometry, enabling precise quantification of voxtalisib at clinically relevant

concentration ranges in complex biological samples like plasma, serum, and tissue homogenates [1].

The fundamental method principle involves chromatographic separation of voxtalisib from potential

interferents followed by selective detection using multiple reaction monitoring (MRM) in positive

electrospray ionization mode. The structural characteristics of voxtalisib, including its molecular weight

of 270.296 g/mol and chemical formula C₁₃H₁₄N₆O, make it particularly amenable to MS/MS detection,

yielding characteristic fragment ions that provide definitive identification and accurate quantification [1] [6].

The UPLC-MS/MS method for voxtalisib has been comprehensively validated according to FDA

bioanalytical method validation guidelines, demonstrating excellent performance characteristics across all

validation parameters including specificity, sensitivity, linearity, accuracy, precision, and stability [1] [5].

Key Analytical Parameters and Instrument Conditions

Table 1: UPLC-MS/MS Instrumental Conditions for Voxtalisib Quantification
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Parameter Specification Description

Chromatography

Column Acquity BEH C₁₈ (2.1 × 50 mm,

1.7 μm)

Ultra-performance column providing rapid

separation

Mobile Phase A: Acetonitrile; B: 0.1% Formic

acid

Gradient elution for optimal peak separation

Flow Rate 0.30 mL/min Balanced for resolution and analysis time

Injection Volume 1.0 μL Minimal volume for high sensitivity

Mass
Spectrometry

Ionization Mode Electrospray Ionization (ESI)

Positive

Optimal for voxtalisib detection

| Ion Transitions | 270.91 → 242.98 (voxtalisib) 572.30 → 246.10 (IS) | Selective reaction monitoring

(SRM) | | Cone Voltage | 20 V (voxtalisib); 30 V (IS) | Compound-specific optimization | | Collision Energy |

20 eV (voxtalisib); 35 eV (IS) | Fragmentation optimization |

The chromatographic separation employs a gradient elution program specifically optimized for voxtalisib

and its internal standard (umbralisib). The protocol initiates with 90% solvent B (0.1% formic acid)

maintained from 0 to 0.5 minutes, followed by a rapid linear gradient to 10% B between 0.5 and 1.0 minutes.

This composition is held until 1.4 minutes before returning to initial conditions by 1.5 minutes, with system

equilibration completed by 2.0 minutes [1] [5]. The total analysis time of 2.0 minutes per sample

demonstrates the method's high throughput capability, essential for processing large sample batches from

preclinical and clinical studies. The mass spectrometric detection utilizes optimized desolvation gas flow

(1000 L/h) and temperature (600°C) parameters to ensure efficient ionization while minimizing source

contamination [1].

Method Validation and Performance Characteristics
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Analytical Figures of Merit

The UPLC-MS/MS method for voxtalisib quantification has undergone rigorous validation according to

regulatory standards, demonstrating excellent performance across all critical validation parameters [1] [5].

The linearity and sensitivity of the method were established over the concentration range of 1-2000 ng/mL,

with a lower limit of quantification (LLOQ) of 1 ng/mL, indicating sufficient sensitivity to detect clinically

relevant concentrations. The calibration curve exhibited consistent linear response with correlation

coefficients (r²) exceeding 0.99, while quality control samples at low, medium, and high concentrations

demonstrated appropriate accuracy and precision throughout the validated range [1].

Table 2: Method Validation Summary for Voxtalisib Quantification in Rat Plasma

Validation Parameter Results Acceptance Criteria

Linearity Range 1-2000 ng/mL -

LLOQ 1 ng/mL Signal-to-noise >5:1

Accuracy -14.0% to 3.1% Within ±20% (LLOQ: ±25%)

Precision (Intra-day) 7.5% to 18.7% RSD ≤15% RSD (LLOQ: ≤20%)

Precision (Inter-day) 13.0% to 16.6% RSD ≤15% RSD (LLOQ: ≤20%)

Matrix Effect 92.5% to 105.3% 85-115%

Extraction Recovery 88.7% to 96.2% Consistent and reproducible

Stability Acceptable (various conditions) Within ±15% deviation

The precision and accuracy assessments demonstrated excellent method reliability, with intra-day precision

ranging from 7.5% to 18.7% relative standard deviation (RSD) and inter-day precision between 13.0% and

16.6% RSD. Method accuracy showed minimal deviation, with values ranging from -14.0% to 2.0% for

intra-day and -7.2% to 3.1% for inter-day analyses [1]. The extraction recovery of voxtalisib from rat

plasma ranged from 88.7% to 96.2%, indicating efficient and consistent sample preparation, while matrix

effects evaluation demonstrated minimal ionization suppression or enhancement (92.5-105.3%), ensuring
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accurate quantification without significant matrix interference [1]. Comprehensive stability assessments

established that voxtalisib remains stable under various storage and processing conditions, including short-

term bench top stability, processed sample stability in the autosampler, freeze-thaw cycles, and long-term

storage at -80°C [1] [5].

Specificity and Selectivity

The method specificity was rigorously evaluated by analyzing blank plasma samples from six different lots

to demonstrate the absence of interfering peaks at the retention times of both voxtalisib and the internal

standard [1]. The chromatographic resolution between voxtalisib and potential metabolites was optimized

through mobile phase composition and gradient profile adjustments, ensuring accurate quantification of the

parent drug without interference from metabolic products. The selective reaction monitoring (SRM)

transitions were carefully selected to provide maximum specificity, with the transition m/z 270.91 → 242.98

used for voxtalisib quantification and m/z 572.30 → 246.10 for the internal standard [1] [5]. This approach

minimizes false positive results and ensures reliable quantification even in the presence of structurally

related compounds or metabolic products.

Experimental Protocols

Sample Collection and Preparation Protocol

Materials and Reagents: Voxtalisib reference standard (Beijing Sunflower Technology Development Co.,

Ltd., China), umbralisib internal standard (Beijing Sunflower Technology Development Co., Ltd., China),

LC-MS grade acetonitrile and methanol (Merck, Germany), LC-MS grade formic acid (Anaqua Chemicals

Supply, American), ultra-pure water (Milli-Q Water Purification System) [1].

Sample Collection Procedure:

Collect blood samples (approximately 0.3 mL) into heparinized polyethylene tubes at appropriate time

points post-dosing
Centrifuge immediately at 13,000 × g for 10 minutes at 4°C to separate plasma

Transfer centrifuged supernatants to new 0.5 mL polythene tubes
Store samples at -80°C until analysis [1]
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Protein Precipitation Extraction:

Thaw frozen plasma samples on ice
Aliquot 100 μL of plasma into a clean microcentrifuge tube

Add 10 μL of internal standard working solution (100 ng/mL umbralisib in methanol)
Add 300 μL of ice-cold acetonitrile for protein precipitation

Vortex mix thoroughly for 2.0 minutes to ensure complete protein precipitation
Centrifuge at 13,000 × g for 10 minutes at 4°C

Transfer 100 μL of clear supernatant to autosampler vials for UPLC-MS/MS analysis [1] [5]

Critical Considerations:

Maintain samples at 4°C during processing to ensure analyte stability

Process quality control samples alongside study samples in each batch
Use positive displacement pipettes for accurate solvent transfer

Ensure consistent vortexing time and intensity across all samples

Calibration Standards and Quality Controls Preparation

Stock Solution Preparation:

Precisely weigh 1 mg of voxtalisib reference standard
Dissolve in 1 mL of methanol to prepare 1 mg/mL stock solution

Store at -80°C when not in use [1]

Calibration Standard Preparation:

Prepare working solutions by serial dilution of stock solution in methanol to concentrations of 10, 20,
50, 100, 500, 1000, 2000, 5000, 10000, and 20000 ng/mL

Add 10 μL of each working solution to 90 μL of blank rat plasma to generate calibration standards
with final concentrations of 1, 2, 5, 10, 50, 100, 200, 500, 1000, and 2000 ng/mL

Process each calibration standard alongside study samples [1]

Quality Control Sample Preparation:

Prepare separate stock solutions for quality control preparation

Generate QC samples at low (2 ng/mL), medium (800 ng/mL), and high (1600 ng/mL) concentrations
Include LLOQ QC at 1 ng/mL for sensitivity verification

Process QC samples in replicates of five for each batch to monitor method performance [1]
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UPLC-MS/MS Analysis Protocol

System Setup and Equilibration:

Install Acquity BEH C₁₈ column (2.1 mm × 50 mm, 1.7 μm) and maintain at 40°C

Prime UPLC system with mobile phases A (acetonitrile) and B (0.1% formic acid)
Equilibrate system with initial mobile phase composition (90% B) for at least 10 column volumes

Calibrate mass spectrometer according to manufacturer's specifications
Optimize source parameters: desolvation temperature (600°C), desolvation gas flow (1000 L/h), cone

gas flow (200 L/h), collision gas flow (0.15 mL/min) [1]

Sample Analysis Sequence:

Program autosampler temperature to 10°C and injection volume to 1.0 μL

Arrange injection sequence: system suitability test, blank sample, zero sample (IS only), calibration
standards, QC samples, and study samples

Execute gradient elution program: 90% B (0-0.5 min), 90-10% B (0.5-1.0 min), 10% B (1.0-1.4 min),
10-90% B (1.4-1.5 min), 90% B (1.5-2.0 min)

Monitor SRM transitions: m/z 270.91 → 242.98 (voxtalisib) and m/z 572.30 → 246.10 (IS)
Apply optimized MS parameters: cone voltage 20 V (voxtalisib) and 30 V (IS), collision energy 20 eV

(voxtalisib) and 35 eV (IS) [1] [5]

Data Processing and Acceptance Criteria:

Process chromatographic data using Waters MassLynx or equivalent software

Verify retention time consistency (±0.1 min) for voxtalisib and internal standard
Accept calibration curve with correlation coefficient (r²) ≥ 0.99

Require QC sample accuracy within ±15% of nominal values (±20% for LLOQ)
Ensure precision of ≤15% RSD for all QC levels

Pharmacokinetic Applications

Preclinical Pharmacokinetic Studies

The validated UPLC-MS/MS method has been successfully applied to characterize the pharmacokinetic

profile of voxtalisib in preclinical models. Following intragastric administration of 5 mg/kg voxtalisib to

male Sprague-Dawley rats (300 ± 20 g), blood samples were collected at 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8,
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12, 24, and 48 hours post-dose [1]. The plasma concentration-time data revealed important

pharmacokinetic characteristics, including absorption and elimination patterns essential for understanding

the drug's in vivo behavior. Non-compartmental analysis using DAS 3.0 software provided key

pharmacokinetic parameters that informed dosage regimen design and supported the translation of voxtalisib

into clinical development [1].

The preclinical data demonstrated that voxtalisib achieves measurable plasma concentrations across the

sampling period, with the UPLC-MS/MS method successfully quantifying concentrations from the early

absorption phase through the elimination phase. The method's sensitivity (LLOQ 1 ng/mL) ensured accurate

characterization of the terminal elimination phase, critical for determining half-life and clearance parameters.

The robustness of the analytical method was confirmed through the consistent performance of quality

control samples analyzed alongside study samples, demonstrating the method's suitability for supporting

preclinical pharmacokinetic studies [1].

Clinical Pharmacokinetic Monitoring

In clinical settings, voxtalisib pharmacokinetic monitoring has been implemented in multiple phase I trials to

establish exposure-response relationships and guide dosing recommendations. A phase Ib dose-escalation

study investigated voxtalisib in combination with the MEK inhibitor pimasertib in patients with advanced

solid tumors [4]. The study employed intensive blood sampling for pharmacokinetic assessment, with

samples collected pre-dose, 0.5, 1, 1.5, 2, 3, 4, 8, 10, and 24 hours post-dose on day 1 and day 15 of cycle 1

[4]. The comprehensive sampling strategy enabled thorough characterization of voxtalisib's clinical

pharmacokinetics, including single-dose and steady-state parameters.

The clinical pharmacokinetic data revealed important insights into voxtalisib's disposition in humans,

informing the recommended phase 2 dose (RP2D) of voxtalisib 70 mg in combination with pimasertib 60

mg daily [4]. The application of therapeutic drug monitoring allowed investigators to correlate drug exposure

with both efficacy and safety endpoints, identifying relationships between voxtalisib concentrations and the

incidence of treatment-emergent adverse events such as diarrhea (75%), fatigue (57%), and nausea (50%)

[4]. The concentration-time profiles obtained through validated bioanalytical methods provided critical data

for understanding interspecies differences and supporting the clinical development of voxtalisib.
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Clinical Trial Applications and Clinical Pharmacology

Combination Therapy Studies

Voxtalisib has been extensively evaluated in combination therapy regimens targeting parallel signaling

pathways, based on the strong biological rationale for concurrent MAPK and PI3K pathway inhibition. The

phase Ib study of voxtalisib with pimasertib exemplified this approach, where pharmacokinetic

monitoring played a crucial role in understanding the drug-drug interaction potential and optimizing the

combination dosing schedule [4]. The study design included a dedicated drug-drug interaction assessment

period where each compound was administered separately before initiating combination therapy, allowing

for precise characterization of any pharmacokinetic interactions [4].

The clinical pharmacology data from combination studies demonstrated that voxtalisib could be safely co-

administered with other targeted therapies, with manageable pharmacokinetic interactions. The determination

of the maximum tolerated dose (MTD) as pimasertib 90 mg and voxtalisib 70 mg daily, and the subsequent

establishment of the recommended phase 2 dose (pimasertib 60 mg and voxtalisib 70 mg), highlighted the

importance of therapeutic drug monitoring in optimizing combination regimens [4]. Despite the promising

preclinical rationale, the clinical efficacy of the combination was modest, with responses including one

complete response (1%), five partial responses (5%), and stable disease in 51 patients (46%) [4].

Pharmacodynamic Correlations

The integration of pharmacodynamic assessments with pharmacokinetic monitoring has provided valuable

insights into voxtalisib's biological effects in clinical settings. The phase Ib combination study incorporated

extensive pharmacodynamic evaluations, including measurement of pathway inhibition markers in

peripheral blood mononuclear cells (PBMCs) and paired tumor biopsies [4]. The assessment of

phosphorylated ERK (pERK) and phosphorylated S6 (pS6) levels provided direct evidence of target

engagement and pathway modulation, allowing researchers to correlate voxtalisib exposure with biological

activity.

The translational component of voxtalisib clinical trials included biomarker analyses to identify patient

subgroups most likely to benefit from treatment. The expansion cohorts specifically enrolled patients with
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distinct molecular alterations, including KRAS or NRAS-mutant NSCLC, triple-negative breast cancer, dual

KRAS and PIK3CA-mutant colorectal cancer, and BRAF V600-mutant melanoma that had progressed on

BRAF inhibitors [4]. These biomarker-driven cohorts enabled researchers to explore relationships between

voxtalisib pharmacokinetics, pathway alterations, and clinical outcomes, supporting the development of

personalized treatment approaches based on individual tumor biology and drug exposure profiles.

Visual Experimental Workflows

Sample Preparation Workflow
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Thaw Plasma Samples
(On Ice)

Aliquot 100 μL Plasma
into Clean Tube

Add 10 μL IS Solution
(100 ng/mL Umbralisib)

Add 300 μL Cold ACN
for Protein Precipitation

Vortex Mix 2 Minutes
(Complete Mixing)

Centrifuge 10 min
13,000 × g at 4°C

Transfer 100 μL Supernatant
to Autosampler Vial
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Sample Preparation Workflow for Voxtalisib Plasma Analysis

UPLC-MS/MS Analytical Workflow

Sample Injection
1.0 μL

UPLC Separation
BEH C18 Column

40°C

Gradient Elution
ACN/0.1% Formic Acid

2.0 min Runtime

MS/MS Detection
ESI Positive Mode

SRM: 270.91>242.98

Data Processing
Quantification via
Calibration Curve

Click to download full resolution via product page

UPLC-MS/MS Analytical Workflow for Voxtalisib Quantification

Troubleshooting and Technical Considerations

Common Analytical Challenges and Solutions

Matrix Effects Management: Matrix effects present a significant challenge in LC-MS/MS bioanalysis,

particularly for basic compounds like voxtalisib. To minimize ionization suppression, employ consistent

protein precipitation techniques and ensure adequate dilution factors. Use a stable isotope-labeled internal

standard when available, or select a structural analog (like umbralisib) that experiences similar matrix

effects. Evaluate matrix effects systematically by comparing the analyte response in post-extraction spiked

samples versus neat solutions, with acceptable results typically within 85-115% [1].

Carryover Mitigation: Given the extensive concentration range of voxtalisib calibration standards (1-2000

ng/mL), carryover prevention is critical for method accuracy. Implement thorough needle wash protocols

using a solvent combination that ensures complete compound removal (e.g., methanol:water 80:20 with

0.1% formic acid). Include blank injections after high-concentration samples or calibration standards to

monitor carryover, which should not exceed 20% of the LLOQ response. If significant carryover is detected,

increase wash volume or duration, or modify wash solvent composition [1].
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Chromatographic Performance Issues: Retention time drift or peak broadening can compromise method

reproducibility. To maintain chromatographic integrity, ensure consistent mobile phase preparation using

high-purity solvents and fresh acid modifiers. Condition the UPLC column adequately before sample

analysis, and implement regular column cleaning procedures according to manufacturer recommendations.

Monitor system suitability parameters including retention time stability (±0.1 min), peak asymmetry (0.8-

1.5), and theoretical plates (>5000) throughout each analytical batch [1] [5].

Method Adaptation Strategies

Alternative Biological Matrices: While this protocol focuses on plasma analysis, the method can be adapted

for other matrices including tissue homogenates and microdialysates. For tissue analysis, implement

additional sample preparation steps such as homogenization and possibly solid-phase extraction to address

more complex matrices. For microdialysate analysis, method sensitivity may need enhancement through

sample concentration or micro-scale LC approaches due to smaller sample volumes and lower analyte

concentrations.

Species Adaptation: The validated method for rat plasma can be adapted to other preclinical species and

human plasma with minimal modifications. When transitioning between species, re-evaluate selectivity using

appropriate blank matrix from the target species and confirm the absence of interfering peaks. For human

plasma applications, verify method performance using samples from multiple donors to account for

population variability in matrix composition [4].

Conclusion and Future Perspectives

The comprehensive UPLC-MS/MS methodology presented herein provides a robust, sensitive, and specific

approach for quantifying voxtalisib in biological matrices, supporting both preclinical and clinical

pharmacokinetic studies. The method's validation according to regulatory standards ensures the reliability

and reproducibility of concentration data critical for informed drug development decisions. The detailed

experimental protocols and troubleshooting guidance facilitate method implementation in diverse

laboratory settings, accelerating research with this promising therapeutic agent.
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The clinical applications of voxtalisib monitoring continue to evolve, with ongoing research exploring its

potential in combination regimens and specific molecularly-defined patient populations. The integration of

pharmacokinetic-pharmacodynamic relationships will be essential for optimizing dosing strategies and

maximizing therapeutic benefit while minimizing toxicities. As personalized medicine approaches advance,

the analytical methods described will play an increasingly important role in tailoring voxtalisib therapy

based on individual patient characteristics and drug exposure profiles.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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